Superior Cytotoxic Potency Against Colorectal Carcinoma: cyO17 vs. Co‑Isolated Cyclotides
In a direct head‑to‑head cytotoxicity screen against three human cancer cell lines, cyO17 was the most potent cyclotide among five compounds (anpy A, anpy B, anpy C, cyO4, and cyO17) isolated from Anchietea pyrifolia. Against HCT 116 colorectal carcinoma cells, cyO17 achieved an IC50 of 0.8 µM; against the TP53‑knockout HCT 116 variant, the IC50 was 1.2 µM. By comparison, the remaining four cyclotides exhibited IC50 values ranging from 1.5 to 7.3 µM across the same cell lines, and the overall IC50 range for all isolated compounds spanned 0.8–7.3 µM. cyO4, the closest structural analog, showed substantially higher IC50 values against colorectal lines (exact values not individually reported but fall within the 1.5–7.3 µM range), confirming that cyO17 is not interchangeable with even the most similar cycloviolacin in terms of anticancer potency [1].
| Evidence Dimension | Cytotoxic potency (IC50) against human colorectal carcinoma cell lines |
|---|---|
| Target Compound Data | cyO17 IC50: 0.8 µM (HCT 116), 1.2 µM (HCT 116 TP53−/−) |
| Comparator Or Baseline | anpy A, anpy B, anpy C, and cyO4: IC50 range 1.5–7.3 µM across the same three cell lines (overall range 0.8–7.3 µM) |
| Quantified Difference | cyO17 is the most potent; cyO17 IC50 is at least 1.9‑fold lower than the next most potent comparator (1.5 µM) and up to 9.1‑fold lower than the least potent (7.3 µM) |
| Conditions | MTS assay; 72 h exposure; HCT 116, HCT 116 TP53−/−, and MCF‑7 cell lines (J Nat Prod, 2022) |
Why This Matters
For procurement decisions in anticancer drug discovery, cyO17 offers a verified potency advantage in colorectal cancer models that cannot be assumed for co‑isolated or structurally similar cyclotides without experimental validation.
- [1] Fernández-Bobey A, Pinto MEF, Almeida LC, Souza BM, et al. Cytotoxic Cyclotides from Anchietea pyrifolia, a South American Plant Species. J Nat Prod. 2022;85(9):2127-2134. DOI: 10.1021/acs.jnatprod.2c00443. View Source
